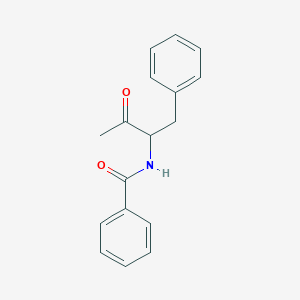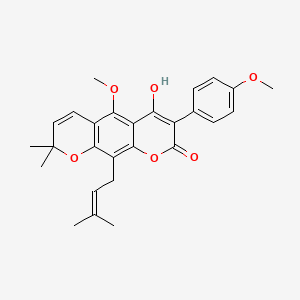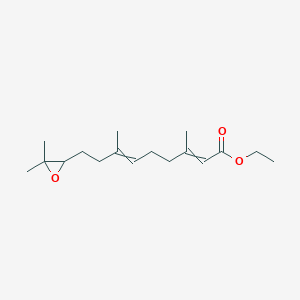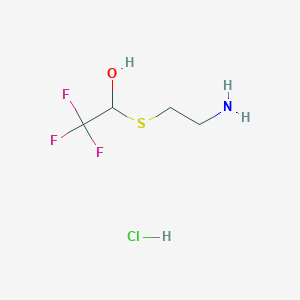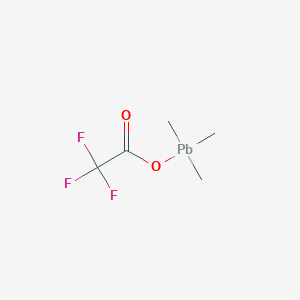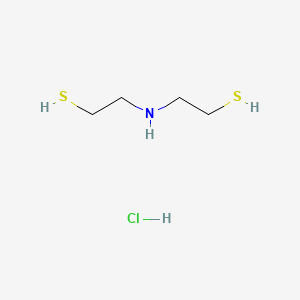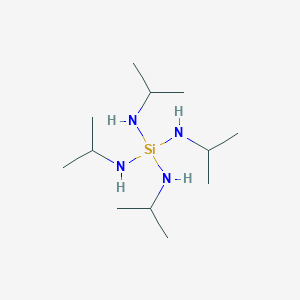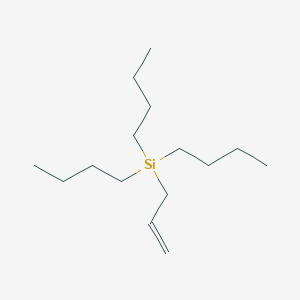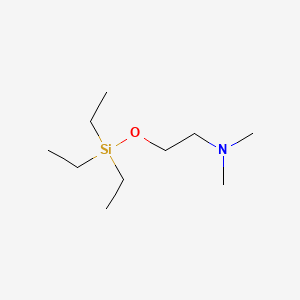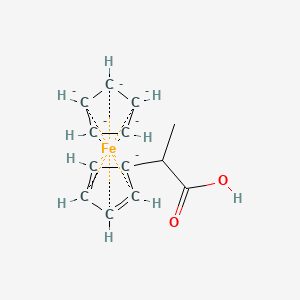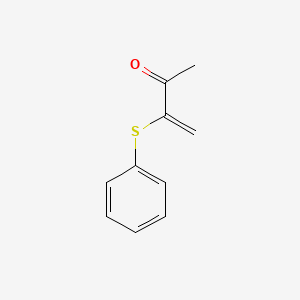
Gadolinium--mercury (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium–mercury (1/1) is a compound formed by the combination of gadolinium and mercury in a 1:1 ratio. Gadolinium is a rare earth element known for its unique magnetic properties, while mercury is a heavy metal with significant applications in various industries. The combination of these two elements results in a compound with distinct chemical and physical properties, making it of interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–mercury (1/1) can be achieved through various methods, including direct combination of the elements under controlled conditions. One common approach involves the reaction of gadolinium chloride with mercury in an inert atmosphere to prevent oxidation. The reaction is typically carried out at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods: Industrial production of gadolinium–mercury (1/1) often involves the use of high-purity gadolinium and mercury. The elements are combined in a controlled environment, such as a vacuum or inert gas atmosphere, to prevent contamination and ensure the purity of the final product. Advanced techniques like ultrasonic spray pyrolysis and sol-gel methods may also be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium–mercury (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the unique properties of both gadolinium and mercury.
Common Reagents and Conditions: Common reagents used in reactions involving gadolinium–mercury (1/1) include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving gadolinium–mercury (1/1) depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of gadolinium oxide and mercury oxide, while reduction reactions could yield elemental gadolinium and mercury .
Aplicaciones Científicas De Investigación
Gadolinium–mercury (1/1) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, gadolinium–mercury (1/1) is used as a catalyst in various chemical reactions. Its unique properties make it an effective catalyst for processes such as hydrogenation and oxidation.
Biology: In biological research, gadolinium–mercury (1/1) is studied for its potential use in imaging techniques. The compound’s magnetic properties make it a candidate for use in magnetic resonance imaging (MRI) contrast agents .
Medicine: In medicine, gadolinium–mercury (1/1) is explored for its potential therapeutic applications. Research is ongoing to determine its efficacy in targeted drug delivery and cancer treatment .
Industry: In industrial applications, gadolinium–mercury (1/1) is used in the production of advanced materials, such as high-performance magnets and electronic components .
Mecanismo De Acción
The mechanism of action of gadolinium–mercury (1/1) is primarily influenced by the properties of gadolinium and mercury. Gadolinium’s magnetic properties play a crucial role in its use as an MRI contrast agent, where it enhances the contrast of images by shortening the spin-lattice relaxation time (T1) of voxels in which it is present . Mercury’s chemical reactivity contributes to the compound’s effectiveness in catalytic and industrial applications .
Comparación Con Compuestos Similares
- Gadolinium oxide (Gd2O3)
- Gadolinium chloride (GdCl3)
- Gadolinium nitrate (Gd(NO3)3)
- Gadolinium acetate (Gd(CH3COO)3)
- Manganese-based contrast agents (as an alternative to gadolinium-based agents)
Uniqueness: The uniqueness of gadolinium–mercury (1/1) lies in its combination of gadolinium’s magnetic properties and mercury’s chemical reactivity. This combination results in a compound with distinct characteristics that make it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
12024-61-2 |
|---|---|
Fórmula molecular |
GdHg |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
gadolinium;mercury |
InChI |
InChI=1S/Gd.Hg |
Clave InChI |
ZGMFBCKTUVASSC-UHFFFAOYSA-N |
SMILES canónico |
[Gd].[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)

